O-(2-Fluoro-5-methylphenyl)hydroxylamine
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Overview
Description
O-(2-Fluoro-5-methylphenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Fluoro-5-methylphenyl)hydroxylamine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
O-(2-Fluoro-5-methylphenyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo substitution reactions, where the fluorine or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-(2-Fluoro-5-methylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Fluoro-5-methylphenyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(2-Fluoro-5-methylphenyl)hydroxylamine include:
- O-(2-Fluorophenyl)hydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-Phenylhydroxylamine
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other hydroxylamine derivatives .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
O-(2-fluoro-5-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3 |
InChI Key |
MFWMHMQPSCKWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)ON |
Origin of Product |
United States |
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